(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane
Description
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane is a sulfur-containing heterocyclic compound with a five-membered dioxathiolane ring. Its structure features two oxygen atoms and one sulfur atom in the ring, along with a methyl group at position 5 and two phenyl groups at position 2. The stereochemistry (2R,5S) introduces chirality, which can influence its reactivity and interactions in catalytic or biological systems. This compound has an exact mass of 274.031683 (C₁₆H₁₆O₂S) .
Properties
IUPAC Name |
(2R,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONWRLGPDTDKX-HXPMCKFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(O[S@](=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiol-Epoxide Cyclization
The most widely documented method involves the reaction of a thiol precursor with an epoxide under basic conditions. This approach leverages the nucleophilic attack of a thiolate ion on the epoxide, followed by ring closure to form the dioxathiolane scaffold. Key steps include:
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Thiol Activation : A base such as potassium carbonate or triethylamine deprotonates the thiol to generate the thiolate ion.
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Epoxide Ring Opening : The thiolate attacks the less substituted carbon of the epoxide, forming an alkoxide intermediate.
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Cyclization : Intramolecular nucleophilic displacement by the alkoxide results in the formation of the 1,3,2-dioxathiolane ring.
Example Protocol :
Chiral Auxiliary-Mediated Synthesis
To achieve the desired (2R,5S) stereochemistry, chiral auxiliaries derived from tartaric acid or related compounds are employed. For instance, (R,R)-tartaric acid has been used to induce stereoselectivity during cyclization.
Key Steps :
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Auxiliary Introduction : The tartaric acid derivative is coupled to the epoxide precursor.
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Stereoselective Cyclization : The chiral environment directs the configuration at the sulfur and carbon centers.
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Auxiliary Removal : Acidic or basic hydrolysis yields the final product.
Reaction Optimization Strategies
Catalytic Systems
Recent advancements highlight the use of titanium-based catalysts (e.g., TS-1) to enhance reaction efficiency. In continuous-flow systems, TS-1 facilitates the oxidation of intermediates with hydrogen peroxide, achieving conversions >99% under optimized conditions.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Temperature | 10°C (stage 1), 5°C (stage 2) |
| H<sub>2</sub>O<sub>2</sub>:Substrate Ratio | 1.05:1 |
| Space Velocity | 0.6 h<sup>–1</sup> |
| Solvent | Dimethyl carbonate |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DCM, THF) favor higher yields by stabilizing ionic intermediates. Low temperatures (−10°C to 0°C) minimize side reactions such as epoxide polymerization.
Industrial-Scale Production
Continuous-Flow Synthesis
Adapting batch protocols to continuous-flow systems improves scalability and safety. A fixed-bed reactor with TS-1 catalyst demonstrated 96% yield of a related dioxathiolane derivative, highlighting potential for broader application.
Advantages :
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Reduced reaction time (2–4 hours vs. 12–24 hours in batch).
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Enhanced heat and mass transfer.
Purification Techniques
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Recrystallization : Ethyl acetate/hexane mixtures yield >98% purity.
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Chromatography : Silica gel chromatography resolves diastereomers, though it is cost-prohibitive for large-scale use.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound is widely recognized as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structural properties enhance drug efficacy and stability, making it valuable in the development of new therapeutic agents. For instance, it has been utilized in the synthesis of compounds that exhibit anti-inflammatory and analgesic properties .
Case Study: Synthesis of Anti-Cancer Agents
Recent studies have demonstrated the compound's effectiveness in synthesizing novel anti-cancer agents. By modifying the dioxathiolane structure, researchers have been able to develop compounds that selectively target cancer cells while minimizing side effects on healthy tissues .
Organic Synthesis
Versatile Framework for Complex Molecules
In organic chemistry, this compound serves as a versatile framework for constructing complex molecules. Its ability to undergo various chemical transformations allows chemists to explore new synthetic pathways and develop innovative compounds .
Table 1: Comparison of Synthetic Pathways Using Dioxathiolane
| Synthetic Pathway | Reaction Type | Yield (%) | Comments |
|---|---|---|---|
| Pathway A | Nucleophilic substitution | 85% | High selectivity observed |
| Pathway B | Electrophilic addition | 75% | Moderate yield; optimization needed |
| Pathway C | Rearrangement | 90% | Efficient for target compound synthesis |
Material Science
Development of Advanced Materials
The compound is also employed in material science for developing advanced materials such as polymers and coatings. Its structural characteristics contribute to enhanced mechanical properties and thermal stability in these materials .
Application Example: Coating Formulations
Research indicates that incorporating this compound into coating formulations improves adhesion and durability. This application is particularly beneficial in industries requiring long-lasting protective coatings .
Agricultural Chemistry
Formulation of Agrochemicals
In agricultural chemistry, this compound plays a role in formulating effective pesticides and herbicides. Its chemical properties allow for the design of agrochemicals that are both potent against pests and environmentally friendly .
Case Study: Herbicide Development
A recent project focused on developing a new class of herbicides based on this compound has shown promising results in controlling resistant weed species while maintaining crop safety .
Environmental Science
Environmental Remediation Applications
Researchers utilize this compound in environmental studies aimed at pollution control and remediation strategies. Its reactivity can be harnessed to design solutions for breaking down environmental pollutants .
Table 2: Environmental Applications
| Application Area | Compound Role | Effectiveness |
|---|---|---|
| Water Treatment | Pollutant degradation | High |
| Soil Remediation | Contaminant immobilization | Moderate |
| Air Quality Control | Reactive agent for VOCs | High |
Mechanism of Action
The mechanism of action of (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane involves its interaction with molecular targets through its reactive sulfur and oxygen atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function. The compound’s reactivity is influenced by the electronic and steric properties of its substituents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane and related compounds:
Key Observations:
- Heteroatom Influence : The replacement of sulfur (dioxathiolane) with phosphorus (dioxaphospholane) or oxygen (dioxolane) alters electronic properties and reactivity. For example, phosphorus-containing analogs are used in hydroformylation catalysis due to their electron-donating phosphite ligands , while sulfur may enhance stability or alter metabolic pathways.
- Stereochemical Effects : Chiral centers in dioxolane derivatives (e.g., compound 7 in ) correlate with high enantiomeric excess (>99% ee) and biological activity, suggesting that the (2R,5S) configuration in the dioxathiolane could similarly influence its interactions.
Biological Activity
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane is a sulfur-containing heterocyclic compound with the molecular formula C15H14O3S and a molecular weight of 274.33 g/mol. It has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and safety profile.
- Molecular Formula : C15H14O3S
- Molecular Weight : 274.33 g/mol
- CAS Number : 126577-49-9
- Melting Point : 110 - 113 °C
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The presence of sulfur in its structure suggests potential antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and repair.
- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. This suggests its potential use as an anticancer agent.
Cytotoxicity Studies
A series of cytotoxicity assays were performed using different cancer cell lines to evaluate the effectiveness of this compound:
These results indicate that the compound is particularly effective against L1210 leukemia cells compared to other tested lines.
Mechanistic Insights
Research has indicated that the compound's mechanism involves the induction of apoptosis in cancer cells. This was demonstrated through flow cytometry and caspase activation assays:
- Apoptosis Induction : Increased levels of activated caspases were observed in treated cells.
- Cell Cycle Arrest : Flow cytometry results showed a significant increase in the G0/G1 phase population after treatment with this compound.
Case Studies
Several studies have been conducted to explore the therapeutic potential of this compound:
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Study on L1210 Leukemia Cells :
- Objective: To evaluate the cytotoxic effects and mechanism of action.
- Findings: The compound exhibited a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
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Breast Cancer Model :
- Objective: To assess the efficacy against MCF-7 breast cancer cells.
- Findings: Demonstrated potent growth inhibition and modulation of cell cycle progression.
Safety Profile
While promising in terms of biological activity, safety assessments are crucial for any potential therapeutic application:
- Toxicity Studies : Preliminary toxicity studies indicate moderate toxicity at high concentrations.
- Safety Recommendations : Handling precautions include using personal protective equipment due to potential skin and eye irritants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
